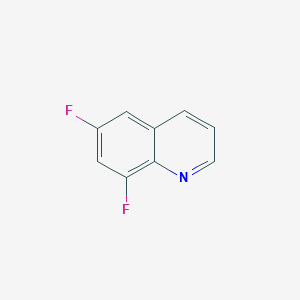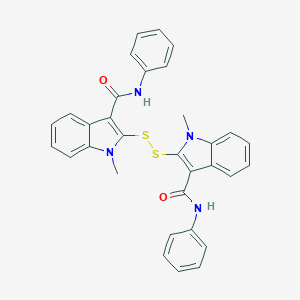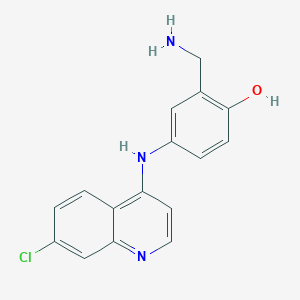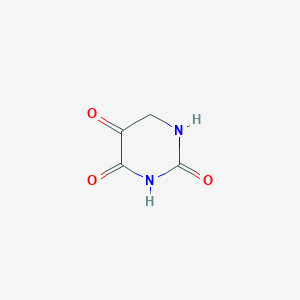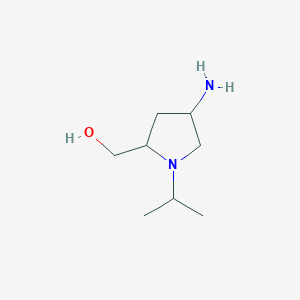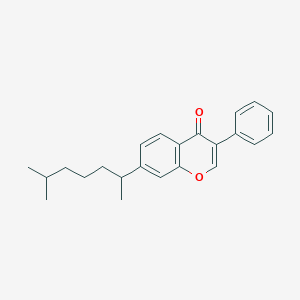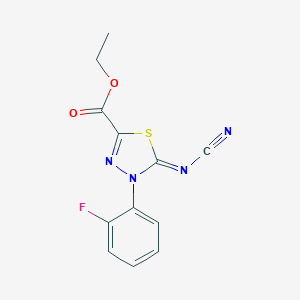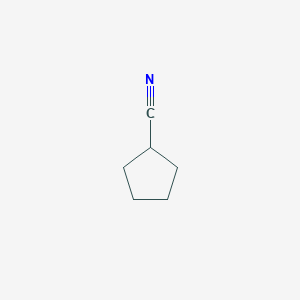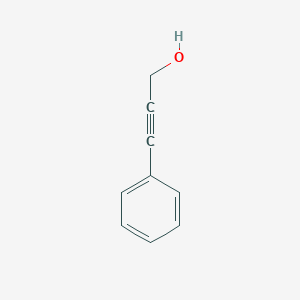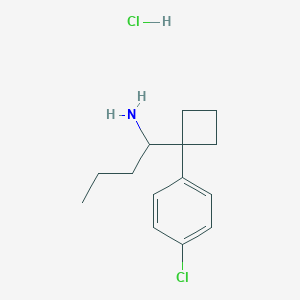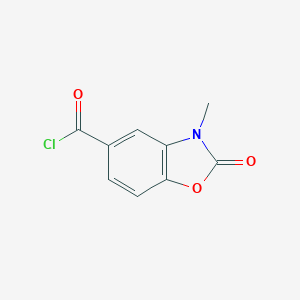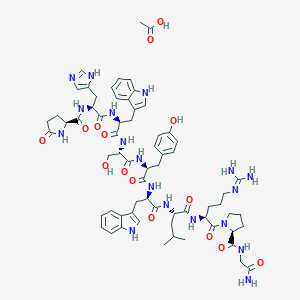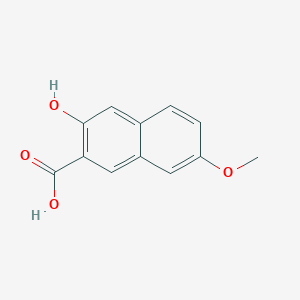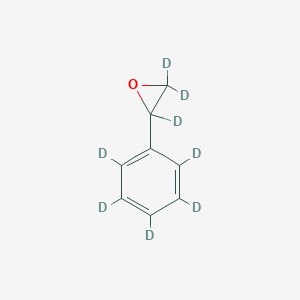
2,2,3-Trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2,3-Trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)oxirane” is a compound that contains an oxirane ring, which is a three-membered cyclic ether. This compound also contains a phenyl group that is substituted with five deuterium atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the deuterium atoms onto the phenyl ring through a process known as isotopic exchange . The oxirane ring could potentially be formed through an epoxidation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the three-membered oxirane ring and the phenyl ring with the five deuterium substitutions .Chemical Reactions Analysis
The oxirane ring is highly reactive due to its ring strain and can undergo reactions such as ring-opening reactions . The deuterium-substituted phenyl ring may exhibit different reactivity compared to a regular phenyl ring due to the kinetic isotope effect .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the oxirane ring and the deuterium substitutions. For example, the deuterium substitutions could potentially affect the compound’s NMR spectroscopic properties .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,2,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2/i1D,2D,3D,4D,5D,6D2,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMVMTVKBNGEAK-INHGFZCOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(O2)([2H])[2H])[2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3-Trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)oxirane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

